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molecular formula C10H11ClO2 B8468461 Phenethyloxy-acetyl chloride

Phenethyloxy-acetyl chloride

Cat. No. B8468461
M. Wt: 198.64 g/mol
InChI Key: PXBXTSIVRBNLSF-UHFFFAOYSA-N
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Patent
US07572801B2

Procedure details

Phenethyloxy-acetic acid (3.89 g, 18.9 mmol) was dissolved in a mixture of 50 ml dichloromethane and 2.6 ml DMF. Oxalyl chloride ([79-37-8], 1.76 ml, 20.8 mmol) was slowly added, and the mixture was stirred at r.t. overnight. Phenethyloxy-acetyl chloride [221019-38-1] was obtained after evaporation of the solvent, and was sufficiently pure for the next step.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][CH2:10][C:11]([OH:13])=O)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(Cl)(=O)C([Cl:17])=O>ClCCl.CN(C=O)C>[CH2:1]([O:9][CH2:10][C:11]([Cl:17])=[O:13])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)OCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.76 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)OCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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